3-(Cyclopropylmethyl)piperidine hydrochloride
Overview
Description
3-(Cyclopropylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Molecular Interactions
- Crystal and Molecular Structure : The compound 4-carboxypiperidinium chloride, similar in structure to 3-(Cyclopropylmethyl)piperidine hydrochloride, was characterized by X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. It revealed an orthorhombic crystal structure with a chair conformation of the piperidine ring and involved hydrogen bonds and electrostatic interactions with Cl- anions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Bioactivity
- Novel Bioactive Heterocycle Synthesis : A compound with a structure involving cyclopropyl and piperidin-1-yl-ethyl rings, akin to this compound, was synthesized. The compound's crystal structure exhibits intermolecular hydrogen bonds, with the piperidin-1-yl-ethyl ring adopting a chair conformation. This synthesis holds significance in biological studies due to its origin from a bioactive molecule (Thimmegowda et al., 2009).
Derivatives and Functional Analogs
- Derivatives of Cyclopropane : A derivative of cyclopropane, related to the insecticide cycloprothrin and incorporating a piperidine ring similar to this compound, was synthesized. The piperidine ring exhibited a chair conformation, highlighting the structural characteristics of such compounds (Sun et al., 2006).
Bioactivity and Medical Chemistry
- Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : A series of compounds with a piperidine moiety were synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. The bioactivity studies revealed that chemical modifications of these compounds, which have structural similarities with this compound, are necessary to enhance their drug candidacy and activity profile (Unluer et al., 2016).
Properties
IUPAC Name |
3-(cyclopropylmethyl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-9(7-10-5-1)6-8-3-4-8;/h8-10H,1-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDVWNINQMLZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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